molecular formula C20H24N4OS B4863991 1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B4863991
M. Wt: 368.5 g/mol
InChI Key: VDJLIEZTFCVUHV-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that features a unique combination of tetrahydrofuran, thiophene, and triazino-benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(2-thiophen-2-ylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-2-8-19-18(7-1)21-20-23(13-16-5-3-11-25-16)14-22(15-24(19)20)10-9-17-6-4-12-26-17/h1-2,4,6-8,12,16H,3,5,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJLIEZTFCVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CN(CN3C2=NC4=CC=CC=C43)CCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(Tetrahydrofuran-2-ylmethyl)-3-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

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